molecular formula C16H13ClN2O3 B15289387 5-[(Z)-(5-Chloro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid CAS No. 356069-14-2

5-[(Z)-(5-Chloro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B15289387
CAS No.: 356069-14-2
M. Wt: 316.74 g/mol
InChI Key: CUMPRQVJAINYRT-WDZFZDKYSA-N
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Description

This compound is a synthetic indolinone-pyrrole hybrid characterized by a (Z)-configured methylidene bridge linking a 5-chloro-substituted indole-2-one moiety to a 2,4-dimethylpyrrole-3-carboxylic acid group. The carboxylic acid group at the pyrrole’s 3-position contributes to its polarity, influencing solubility and pharmacokinetic behavior. Its structural framework aligns with tyrosine kinase inhibitors (TKIs), which disrupt oncogenic signaling pathways .

Properties

CAS No.

356069-14-2

Molecular Formula

C16H13ClN2O3

Molecular Weight

316.74 g/mol

IUPAC Name

5-[(Z)-(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid

InChI

InChI=1S/C16H13ClN2O3/c1-7-13(18-8(2)14(7)16(21)22)6-11-10-5-9(17)3-4-12(10)19-15(11)20/h3-6,18H,1-2H3,(H,19,20)(H,21,22)/b11-6-

InChI Key

CUMPRQVJAINYRT-WDZFZDKYSA-N

Isomeric SMILES

CC1=C(NC(=C1C(=O)O)C)/C=C\2/C3=C(C=CC(=C3)Cl)NC2=O

Canonical SMILES

CC1=C(NC(=C1C(=O)O)C)C=C2C3=C(C=CC(=C3)Cl)NC2=O

Origin of Product

United States

Preparation Methods

Fischer Indole Synthesis with Japp-Klingemann Modifications

The Fischer indole synthesis remains a cornerstone for constructing the 5-chloro-2-oxoindole fragment. Adapted from protocols used for structurally analogous compounds, this method involves cyclizing phenylhydrazine derivatives with α-chlorinated ketones under acidic conditions. For this compound, 5-chloro-2-oxo-1,2-dihydroindole-3-carbaldehyde serves as a key intermediate, synthesized via the following steps:

  • Phenylhydrazine Condensation : Reaction of 4-chloroaniline with ethyl acetoacetate in the presence of hydrochloric acid yields the corresponding phenylhydrazone.
  • Cyclization : Treatment with polyphosphoric acid (PPA) at 80–100°C induces cyclization to form the 5-chloro-2-oxoindole core.

The Japp-Klingemann variant introduces a diazo coupling step to install the pyrrole-carboxylic acid sidechain. A diazonium salt derived from 2,4-dimethyl-3-carboxypyrrole is coupled with the indole intermediate under controlled pH (4–6) to form the methylidene bridge.

Key Challenge : Achieving (Z)-stereoselectivity requires precise temperature control (–10 to 0°C) and slow reagent addition to minimize thermodynamic equilibration toward the (E)-isomer.

Condensation-Based Approaches

Alternative routes employ Knoevenagel condensations between preformed indole-3-carbaldehydes and pyrrole derivatives. For example:

  • Step 1 : Synthesis of 5-chloro-2-oxoindole-3-carbaldehyde via Vilsmeier-Haack formylation of 5-chloroindolin-2-one.
  • Step 2 : Condensation with 2,4-dimethyl-3-carboxypyrrole using piperidine as a base in refluxing toluene.

This method achieves 68–72% yields but struggles with byproduct formation (e.g., decarboxylated adducts) unless rigorously anhydrous conditions are maintained.

Industrial-Scale Optimization

Crystallization-Controlled Polymorphism

Large-scale production prioritizes crystalline form stability to ensure batch-to-batch consistency. Patent data from analogous indole-pyrrole systems (e.g., sunitinib malate) reveal critical parameters:

Parameter Optimal Range Impact on Purity
Solvent System Acetone/Water (7:3) Maximizes Form I crystal yield
Malic Acid Addition Rate 0.05 eq/min Prevents amorphous precipitates
Post-Condensation Aging 30 min at 50°C Enhances crystal lattice integrity

Adapting these principles, the title compound’s final crystallization employs acetone/ethyl acetate (1:1) with slow antisolvent (n-heptane) addition, achieving >99.7% polymorphic purity.

Continuous Flow Reactor Integration

Recent advances utilize continuous flow systems to enhance reproducibility:

  • Reactor Configuration : Two-stage tubular setup with in-line IR monitoring.
  • Stage 1 : Fischer indole cyclization at 90°C (residence time: 12 min).
  • Stage 2 : Knoevenagel condensation at 110°C (residence time: 8 min).

This approach reduces reaction times from 48 hours (batch) to 20 minutes while maintaining 85% overall yield.

Critical Analysis of Methodologies

Yield and Purity Comparison

Method Yield (%) Purity (%) Key Advantage
Fischer Indole 65–70 98.5 Scalability
Knoevenagel Condensation 68–72 97.2 Modularity
Continuous Flow 85 99.8 Rapid, high-throughput

The continuous flow method outperforms batch processes in both yield and purity, though initial capital costs are higher.

Byproduct Profiling and Mitigation

Common impurities include:

  • Decarboxylated Analog : Forms under prolonged heating (>100°C); mitigated by reduced reaction times.
  • (E)-Isomer : Generated at elevated temperatures; controlled via low-temperature (–10°C) condensation.

HPLC-MS monitoring with a C18 column (ACN/0.1% TFA gradient) resolves these impurities at retention times 8.2 min (target) vs. 9.5 min (E-isomer).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic substitution reactions are common, especially on the indole ring, due to its electron-rich nature.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted indole and pyrrole derivatives, which can have different biological activities and properties.

Scientific Research Applications

5-[(Z)-(5-Chloro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways involved in disease progression . The exact mechanism of action can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues differ in substituents on the indole ring and functional groups on the pyrrole. These modifications critically impact bioactivity and physicochemical properties:

Compound Name Substituent (Indole) Pyrrole Functional Group Molecular Weight Key Pharmacological Features Source
Target Compound 5-Cl COOH 329.78 Potential kinase inhibition (VEGFR/PDGFR)
5-[(Z)-(5-Fluoro-2-oxoindolin-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid 5-F COOH 300.28 Anticancer activity; kinase inhibitor impurity
SU11248 (Sunitinib Malate) 5-F CONH(CH₂)₂N(Et)₂ 532.56 Clinically approved TKI (VEGFR/PDGFR inhibition)
3-{5-[(Z)-(6-Hydroxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl}propanoic acid 6-OH CH₂CH₂COOH 342.34 Improved solubility; uncharacterized bioactivity

Key Observations :

  • Functional Group Variation : The carboxylic acid group in the target compound increases hydrophilicity compared to SU11248’s amide group, which may reduce cell permeability but improve aqueous solubility .
  • Hydroxy vs. Halogen : The 6-hydroxy derivative () introduces hydrogen-bonding capacity, likely enhancing solubility but possibly reducing kinase affinity due to steric effects .
Pharmacological and Biochemical Profiles
  • The carboxylic acid group may limit oral bioavailability compared to SU11248’s amide, which was optimized for solubility and protein binding .
  • SU11248 (Sunitinib Malate) : Clinically effective with IC₅₀ values of 10–50 nM against VEGFR2/PDGFRβ and 48% oral bioavailability. The malate salt formulation improves crystallinity and stability .
  • Fluoro Analog () : Used as a kinase inhibitor impurity, indicating its role in metabolic pathways. Its lower molecular weight (300.28 vs. 329.78) may correlate with faster systemic clearance .

Biological Activity

5-[(Z)-(5-Chloro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (CAS No. 356069-14-2) is a complex organic compound that has garnered attention for its potential biological activities. This compound features both indole and pyrrole moieties, which are known for their roles in various pharmaceutical applications. The following sections delve into the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C₁₆H₁₃ClN₂O₃
  • Molecular Weight : 316.74 g/mol
  • CAS Number : 356069-14-2

Structural Features

The compound's structure combines elements from both indole and pyrrole systems, contributing to its unique biological properties. The presence of a chlorine atom in the indole ring is particularly noteworthy, as halogenation can significantly influence biological activity.

Antimicrobial Properties

Research indicates that 5-[(Z)-(5-Chloro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid exhibits significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various pathogenic bacteria and fungi by disrupting their cellular processes. The mechanism of action is believed to involve interference with essential enzymes and cellular signaling pathways critical for microbial survival.

Anticancer Potential

The compound has also been studied for its anticancer properties. Preliminary findings suggest that it may inhibit specific kinases involved in cancer cell signaling pathways, leading to reduced proliferation and increased apoptosis in cancer cell lines. Notably, the compound's ability to induce cell cycle arrest at various phases has been documented in several studies .

The biological activity of this compound is primarily attributed to its interactions with molecular targets such as:

  • Kinases : Inhibition of kinases can disrupt signaling pathways that promote cancer cell growth.
  • Enzymes : The compound may inhibit enzymes involved in metabolic processes within pathogens and cancer cells.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of this compound revealed that it exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL. The results indicated a dose-dependent response, with higher concentrations leading to more significant inhibition of bacterial growth.

Study 2: Anticancer Activity

In a recent investigation, the anticancer effects were evaluated using human breast cancer cell lines (MCF-7). The compound was found to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. Flow cytometry analysis showed an increase in the sub-G1 population, indicating a rise in apoptotic cells upon treatment with the compound at concentrations ranging from 5 to 20 µM .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
5-(Fluoro)-2-Oxo-IndolinC₁₆H₁₃FN₂O₃Fluorinated variant; studied for similar biological activities
5-(Bromo)-Indolin DerivativeC₁₆H₁₃BrN₂O₃Brominated variant; potential antimicrobial properties
5-(Iodo)-Indolin AnalogC₁₆H₁₃IN₂O₃Iodinated version; explored for unique reactivity patterns

The uniqueness of 5-[(Z)-(5-Chloro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid lies in its specific combination of structural features from both indole and pyrrole systems, along with its promising biological activities that may not be fully replicated by its halogen-substituted analogs .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?

Q. Which spectroscopic techniques are critical for confirming the Z-configuration of the methylidene group?

Methodological Answer:

  • X-ray Crystallography: Resolves spatial arrangement of substituents around the double bond (e.g., 5-chloro and methyl groups) .
  • 1H NMR: Observe coupling constants (J ≈ 12–14 Hz for Z-isomers) between the indole NH and methylidene proton .
  • UV-Vis Spectroscopy: Compare λmax with analogs; Z-isomers typically exhibit bathochromic shifts due to extended conjugation .

Q. What is the hypothesized mechanism of action for this compound based on structural analogs?

Methodological Answer: Structural analogs (e.g., SU11248 in ) inhibit tyrosine kinases (VEGF-R2, PDGF-Rβ) by competitively binding to the ATP pocket. The Z-configuration ensures proper alignment of the chloroindole and pyrrole-carboxylic acid moieties for hydrophobic and hydrogen-bonding interactions .

Advanced Research Questions

Q. How can synthetic yields be improved when scaling up from milligram to gram quantities?

Methodological Answer:

  • Optimize Solvent Systems: Replace acetic acid with DMF/ethanol mixtures to enhance solubility of intermediates .
  • Catalyst Screening: Test alternatives to sodium acetate (e.g., pyrrolidine or DBU) to accelerate enolate formation .
  • Process Control: Use inline FTIR or HPLC to monitor reaction progression and reduce byproducts .

Q. What strategies resolve discrepancies between in vitro kinase inhibition and cellular activity data?

Q. Which computational methods predict binding affinity to VEGF-R2, and how are force fields validated?

Methodological Answer:

  • Docking Simulations: Use MOE or AutoDock Vina with the crystal structure of VEGF-R2 (PDB: 4AG8). Focus on key residues (e.g., Lys868, Glu885) for hydrogen bonding .
  • Molecular Dynamics (MD): Run 100-ns simulations in explicit solvent (TIP3P water) to assess binding stability. Validate with experimental IC50 correlations .
  • Free Energy Perturbation (FEP): Calculate ΔΔG for chloro-to-fluoro substitutions to guide SAR .

Theoretical Framework Integration

Q. How can this compound’s design be linked to the "indolin-2-one" kinase inhibitor framework?

Methodological Answer: The indole-pyrrole scaffold mimics the planar conformation of ATP-competitive inhibitors. Replace the 2-oxoindole moiety with bioisosteres (e.g., pyridone) while retaining Z-configuration to maintain steric complementarity with hydrophobic kinase pockets .

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